2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-4-acrylic acid
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Overview
Description
2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-4-acrylic acid is a complex organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a benzoxazole ring fused with an acrylic acid moiety, which imparts unique chemical properties to the molecule.
Preparation Methods
The synthesis of 2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-4-acrylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2-(benzo[d]oxazol-2-yl)aniline, which is then reacted with various aldehydes in the presence of methanol . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability.
Chemical Reactions Analysis
2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-4-acrylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazole ring, often using reagents like halides or amines.
Addition: The acrylic acid moiety can participate in addition reactions with various electrophiles and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-4-acrylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-4-acrylic acid involves its interaction with specific molecular targets. The benzoxazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The acrylic acid moiety may also participate in covalent bonding with target proteins, leading to changes in their structure and activity. These interactions can affect various biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-4-acrylic acid can be compared with other benzoxazole derivatives, such as:
2-(2-Methoxy-2-oxoethyl)benzoic acid: This compound shares a similar structure but lacks the acrylic acid moiety, resulting in different chemical properties and biological activities.
Methyl 2-(2-methoxy-2-oxoethyl)benzoate: This ester derivative has different solubility and reactivity compared to the parent compound.
The uniqueness of this compound lies in its combination of the benzoxazole ring and acrylic acid moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H11NO5 |
---|---|
Molecular Weight |
261.23 g/mol |
IUPAC Name |
(E)-3-[2-(2-methoxy-2-oxoethyl)-1,3-benzoxazol-4-yl]prop-2-enoic acid |
InChI |
InChI=1S/C13H11NO5/c1-18-12(17)7-10-14-13-8(5-6-11(15)16)3-2-4-9(13)19-10/h2-6H,7H2,1H3,(H,15,16)/b6-5+ |
InChI Key |
XWPKXSVSRHSMJX-AATRIKPKSA-N |
Isomeric SMILES |
COC(=O)CC1=NC2=C(C=CC=C2O1)/C=C/C(=O)O |
Canonical SMILES |
COC(=O)CC1=NC2=C(C=CC=C2O1)C=CC(=O)O |
Origin of Product |
United States |
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